N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Medicinal Chemistry Structure–Activity Relationship 1,3,4-Oxadiazole Library Design

Procure this compound to populate the unrepresented 3-Cl/4'-CH₃ node of your 1,3,4-oxadiazole acetamide SAR matrix. The 3-chlorophenyl substitution can shift antibacterial potency >4-fold vs. 4-Cl analogs; the 4-methylphenyl acetamide side chain provides a critical lipophilicity midpoint (predicted clogP ≈3.6) between the unsubstituted phenyl and 4-ethylphenyl probes. Replacing a metabolically vulnerable sulfanyl linker with a direct N-acetamide bond enables direct evaluation of linker dependence on potency and hemolytic safety. Published thioether analogs achieve MIC ~10 μM against S. aureus; this compound allows you to measure experimental logD₇.₄, solubility, and microsomal stability across the lipophilicity gradient.

Molecular Formula C17H14ClN3O2
Molecular Weight 327.77
CAS No. 952894-55-2
Cat. No. B2560930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
CAS952894-55-2
Molecular FormulaC17H14ClN3O2
Molecular Weight327.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H14ClN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22)
InChIKeyVDRURNOPROEJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 952894-55-2): Procurement-Relevant Identity and Core Structural Features


N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide (CAS 952894-55-2) is a synthetic small-molecule 1,3,4-oxadiazole derivative . It bears a 3-chlorophenyl substituent at the C5 position of the oxadiazole ring and a 4-methylphenylacetamide side chain at the C2 amino position, with a molecular formula of C₁₇H₁₄ClN₃O₂ and a molecular weight of 327.77 g/mol . This specific 3-Cl / 4′-CH₃ disubstitution pattern distinguishes it from closely related analogs in the 1,3,4-oxadiazole acetamide series and has been the subject of targeted synthetic efforts .

Why Generic 1,3,4-Oxadiazole Acetamides Cannot Replace N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide in Structure-Activity-Driven Research


Within the 1,3,4-oxadiazole acetamide chemotype, biological activity is exquisitely sensitive to the nature and position of aryl substituents on both the oxadiazole C5 and the acetamide N-aryl termini [1]. Systematic SAR studies demonstrate that converting a 4-chlorophenyl to a 3-chlorophenyl group or altering the acetamide phenyl substitution from 4-methyl to H, 4-ethyl, or 2-methyl can shift antibacterial potency by >4-fold and fundamentally alter enzyme inhibition profiles [1][2]. Consequently, generic or 'close-analog' substitution without experimental validation of the exact 3-Cl / 4′-CH₃ substitution pattern risks irreproducible biological results and invalidates structure–activity conclusions [3].

Quantitative Differentiation Evidence for N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide Against Its Closest Structural Analogs


Structural Uniqueness: Only Member of the 3-Cl / 4′-CH₃ Series with a Direct 2-Amino Acetamide Linkage

Among 1,3,4-oxadiazole acetamides bearing a 5-(3-chlorophenyl) group, the target compound is the sole derivative in publicly disclosed libraries that combines a direct N-acetamide linkage (no thioether spacer) with a 4-methylphenyl terminal group . The closest direct analog, N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide (CAS 952893-92-4), lacks the para-methyl substituent (ΔMW = –14 Da, ΔclogP ≈ –0.5) . The 4-ethylphenyl analog (CAS 952865-17-7) introduces additional lipophilicity (ΔclogP ≈ +0.5) and steric bulk . No other analog preserves the exact 3-Cl / 4′-CH₃ disubstitution pattern with a directly connected acetamide nitrogen on the oxadiazole C2.

Medicinal Chemistry Structure–Activity Relationship 1,3,4-Oxadiazole Library Design

Predicted Physicochemical Differentiation from 4-Ethylphenyl and Unsubstituted Phenyl Analogs

Computational property prediction reveals that the target compound occupies an intermediate lipophilicity and size profile between the unsubstituted phenyl analog (CAS 952893-92-4) and the 4-ethylphenyl analog (CAS 952865-17-7) [1]. Specifically, the 4-methyl substituent contributes a calculated ΔclogP of approximately +0.5 relative to the unsubstituted phenyl, while the 4-ethyl analog adds approximately +1.0, shifting the compound toward higher lipophilicity that may impact solubility and membrane partitioning [1]. The target compound therefore provides a gradient point for systematically probing lipophilicity–activity relationships within this series.

ADME Prediction Lipophilicity Lead Optimization

Class-Level Antibacterial Activity Precedent for 5-(3-Chlorophenyl)-1,3,4-oxadiazole Derivatives with Acetamide Side Chains

A closely related sub-series—5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives—was systematically evaluated for antibacterial activity against both Gram-positive and Gram-negative strains [1]. Several analogs demonstrated significant growth inhibition against Staphylococcus aureus (e.g., compound 5g: MIC = 10.31 ± 1.94 μM) and Bacillus subtilis, with accompanying low hemolytic activity (<5% at 100 μg/mL), indicating a favorable therapeutic index for the 3-chlorophenyl oxadiazole pharmacophore [1]. The target compound differs from this series by replacement of the thioether linker with a direct N-acetamide bond, a structural simplification that eliminates the metabolically labile sulfanyl group while retaining the core 5-(3-chlorophenyl)-1,3,4-oxadiazole scaffold [2].

Antibacterial Gram-Positive Bacteria Hemolytic Activity

Class-Level α-Glucosidase Inhibitory Potential of 1,3,4-Oxadiazole Acetamides Supporting Antidiabetic Research

A series of 1,3,4-oxadiazole acetamide derivatives was reported to exhibit potent α-glucosidase inhibitory activity, with IC₅₀ values ranging from 2.15 ± 0.13 μM to 58.19 ± 1.07 μM, compared to the standard drug acarbose (IC₅₀ = 37.38 ± 0.19 μM) [1]. The most potent analog (compound 7o) displayed approximately 17-fold greater potency than acarbose, demonstrating the α-glucosidase inhibitory capability of the 1,3,4-oxadiazole acetamide scaffold [1]. The target compound's 3-chlorophenyl and 4-methylphenyl substitution pattern represents an unexplored combination within this pharmacophore class for α-glucosidase inhibition, creating a clear rationale for procurement and evaluation.

Antidiabetic α-Glucosidase Inhibition Type 2 Diabetes

Procurement-Driven Application Scenarios for N-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide


1,3,4-Oxadiazole Acetamide Focused Library Expansion for Antibacterial SAR

Medicinal chemistry teams seeking to expand a focused library of 1,3,4-oxadiazole acetamides for antibacterial screening can procure this compound to populate the unrepresented 3-Cl / 4′-CH₃ node of the SAR matrix. Published data on the thioether-linked 5-(3-chlorophenyl) series demonstrate MIC values as low as ~10 μM against S. aureus [1]. This compound replaces the metabolically vulnerable sulfanyl linker with a direct N-acetamide bond, a strategic simplification that allows direct evaluation of linker dependence on antibacterial potency and hemolytic safety [1].

Lipophilicity Gradient Probe for ADME Optimization in Oxadiazole Lead Series

In lead optimization programs where balancing lipophilicity is critical for oral bioavailability, this compound (predicted clogP ≈ 3.6) serves as a midpoint probe between the unsubstituted phenyl analog (clogP ≈ 3.1) and the 4-ethylphenyl analog (clogP ≈ 4.1) [1]. Procurement enables systematic measurement of experimental logD₇.₄, solubility, and microsomal stability across the lipophilicity gradient, providing quantitative ADME SAR that cannot be obtained from either endpoint analog alone [1].

α-Glucosidase Inhibitor Screening for Type 2 Diabetes Lead Discovery

Given the 17-fold potency enhancement over acarbose achieved by certain 1,3,4-oxadiazole acetamides in α-glucosidase inhibition assays [1], this compound can be screened to determine whether the 3-Cl / 4′-CH₃ substitution pattern yields comparable or superior inhibitory activity. Procurement supports antidiabetic lead discovery programs seeking novel chemotypes with unexplored substitution space and potential for IP protection [1].

Kinase Inhibitor Linker Scaffold Development (Axl and Related Tyrosine Kinases)

The 1,3,4-oxadiazole acetamide moiety has been validated as a novel linker scaffold for Axl kinase inhibitors, with optimized compounds achieving Axl IC₅₀ values as low as 10 nM and broad-spectrum cytotoxicity against A549, MCF-7, and HT-29 cancer cell lines [1]. This compound, with its unique 3-Cl / 4′-CH₃ substitution, provides a structurally differentiated building block for synthesizing and evaluating new Axl inhibitor conjugates that diverge from previously reported analogs [1].

Quote Request

Request a Quote for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.